1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of sulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of phenethylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate product. This intermediate is then reacted with phenylsulfonylmethyl chloride under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)-2-(methylsulfonyl)pyrrolidine
- 1-(Phenethylsulfonyl)-2-(methylsulfonyl)pyrrolidine
- 1-(Phenylsulfonyl)-2-((phenylsulfonyl)methyl)piperidine
Uniqueness: 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both phenethyl and phenylsulfonyl groups attached to the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-phenylethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCLYKNNVCVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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